N-mesityl-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide
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Overview
Description
N-mesityl-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a mesityl group, a phenyl group, and a pyrimido[1,2-a]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes with N-heterocyclic carbenes (NHCs) to form the desired product. The reaction conditions often include the use of catalysts, such as N-mesityl substituted NHCs, which have been shown to accelerate the formation of intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-mesityl-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, particularly those involving N-heterocyclic carbenes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and design.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-mesityl-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The mesityl group enhances the reactivity of the compound, facilitating the formation of intermediates that participate in various chemical reactions. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-mesityl-2-(4-oxo-3(4H)-quinazolinyl)acetamide: Shares a similar core structure but differs in the substitution pattern.
N-mesityl substituted triazolium derivatives: Commonly used in NHC-catalyzed reactions, these compounds exhibit similar reactivity but with different functional groups.
Uniqueness
N-mesityl-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the mesityl group enhances its catalytic activity, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C27H24N4O2 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10-yl)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C27H24N4O2/c1-17-13-18(2)26(19(3)14-17)29-24(32)16-30-22-11-7-8-12-23(22)31-25(33)15-21(28-27(30)31)20-9-5-4-6-10-20/h4-15H,16H2,1-3H3,(H,29,32) |
InChI Key |
AZIPTDUWKTXSMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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